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molecular formula C7H8N2O3S B8427264 2-Ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid

2-Ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid

Cat. No. B8427264
M. Wt: 200.22 g/mol
InChI Key: GMADIUFCPFVHRX-UHFFFAOYSA-N
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Patent
USRE032975

Procedure details

o-Halogeno-(hetero-)aryl-carboxylic acid halides which can be employed in the process according to the invention, and processes for their preparation, are known. Thus, for example, J. Am. Chem. Soc. 40,233 (1908) describes the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride by reacting 2-ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride. The reaction of 2-hydroxy-quinoxaline-3-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide to give 2-chloroquinoxaline-3-carboxylic acid chloride is described in Arch. Pharm. 306, 401 (1973). The reaction 4-chloronicotinic acid with thionyl chloride under reflex to give 4-chloronicotinic acid chloride is described in J. Chem. Soc. (C), 1966, 1816.
[Compound]
Name
o-Halogeno-(hetero-)aryl-carboxylic acid halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(S[C:4]1N=C[C:7]([C:10]([Cl:12])=[O:11])=[C:6]([Cl:13])[N:5]=1)C.C(SC1NC(=O)C(C(O)=O)=CN=1)C.P(Cl)(Cl)(Cl)=O.OC1C(C(O)=O)=NC2[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=2)[N:34]=1.S(Cl)(Cl)=O>CN(C)C=O>[Cl:13][C:6]1[C:7]([C:10]([Cl:12])=[O:11])=[N:34][C:35]2[C:4](=[CH:39][CH:38]=[CH:37][CH:36]=2)[N:5]=1

Inputs

Step One
Name
o-Halogeno-(hetero-)aryl-carboxylic acid halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SC1=NC(=C(C=N1)C(=O)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SC1=NC=C(C(N1)=O)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC2=CC=CC=C2N=C1C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the invention, and processes for their preparation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2N=C1C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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